molecular formula C10H5ClFN3 B11885059 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1050619-83-4

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11885059
CAS No.: 1050619-83-4
M. Wt: 221.62 g/mol
InChI Key: IUNUTIQMCPFGST-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a fluorophenyl group at position 1, and a carbonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield 4-fluorophenylhydrazine, which can then be reacted with 4-chlorobutyronitrile to form the desired pyrazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Properties

CAS No.

1050619-83-4

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

5-chloro-1-(4-fluorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5ClFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H

InChI Key

IUNUTIQMCPFGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)F

Origin of Product

United States

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